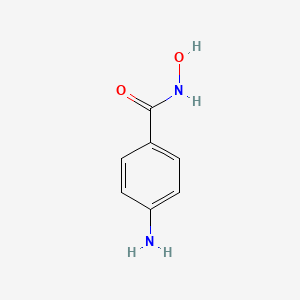

4-Amino-n-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGYBSPSUUVQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288653 | |

| Record name | 4-amino-n-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26071-05-6 | |

| Record name | Benzohydroxamic acid, p-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-n-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 4 Amino N Hydroxybenzamide

Strategies for the Construction of the 4-Amino-N-hydroxybenzamide Core Scaffold

The synthesis of this compound requires careful strategic planning to correctly install the amino and N-hydroxycarbamoyl functionalities on the benzene (B151609) ring. This typically involves a multi-step process that manages protecting groups and ensures regioselectivity.

The formation of the N-hydroxyamide (hydroxamic acid) linkage is the pivotal step in synthesizing the core scaffold. This transformation generally involves the coupling of a carboxylic acid derivative with hydroxylamine (B1172632) or its protected equivalent.

A common and direct approach begins with an activated carboxylic acid. For instance, 4-nitrobenzoic acid can be converted to its more reactive acid chloride derivative using reagents like oxalyl chloride or thionyl chloride in an inert solvent. This activated intermediate is then reacted with a suitable hydroxylamine species. To prevent unwanted side reactions, a protected form like O-benzylhydroxylamine hydrochloride is often used, with a base such as triethylamine (B128534) to neutralize the hydrochloride salt. amazonaws.com The final N-hydroxyamide is then revealed in a subsequent deprotection step. amazonaws.com

Another widely used method employs peptide coupling agents to facilitate the amide bond formation directly from the carboxylic acid, avoiding the need to isolate a highly reactive acid chloride. Additives such as N-hydroxybenzotriazole (HOBt) are frequently used in conjunction with a coupling reagent like a carbodiimide. nih.govumich.edu These additives act as activated esters, which are more stable than the initial activated species but reactive enough to couple with the amine component. nih.gov More modern coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU), which offer high efficiency and are compatible with a wide range of functional groups. umich.edujst.go.jp

A general scheme for this conversion involves treating the carboxylic acid (e.g., 4-(acylaminomethyl)benzoic acid methyl ester) with hydroxylamine hydrochloride in the presence of a strong base like potassium hydroxide (B78521) in a solvent such as methanol (B129727). researchgate.netacs.org This saponifies the ester and forms the potassium hydroxamate salt simultaneously.

A representative reaction for hydroxamic acid formation is shown below:

Reagents and Conditions : NH₂OH·HCl, KOH, MeOH, 70 °C, 4 h. researchgate.net

The synthesis of the specific this compound isomer requires methods for selective functionalization of the aromatic ring. A highly effective strategy starts with a commercially available, pre-functionalized benzene ring, such as 4-nitrobenzoic acid. amazonaws.com

In this synthetic pathway, the nitro group serves as a precursor to the desired amino group. The synthesis proceeds as follows:

Activation and Amidation : The carboxylic acid of 4-nitrobenzoic acid is first activated and converted to an N-hydroxybenzamide derivative, as described in the previous section. For example, it can be converted to N-(benzyloxy)-4-nitrobenzamide. amazonaws.com

Reduction : The nitro group is then selectively reduced to the primary amine. A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst with a hydrogen source like ammonium (B1175870) formate (B1220265) or hydrogen gas. amazonaws.com This reaction is typically performed in a protic solvent like methanol and is highly efficient, yielding the final this compound. amazonaws.com

An alternative reducing agent for the nitro-to-amino conversion is tin(II) chloride (SnCl₂·2H₂O) in a solvent like methanol with concentrated hydrochloric acid. acs.org This method is also effective for preparing amino-substituted benzamides from their nitro precursors. acs.org

This sequence—amidation followed by reduction—is generally preferred because the amino group is highly sensitive to the oxidation and acylation conditions that might be used if the functional groups were introduced in a different order.

Amide Bond Formation Techniques for N-Hydroxybenzamides

Rational Design and Synthesis of this compound Analogues

The this compound scaffold serves as a versatile template for designing novel compounds with tailored properties. By systematically modifying different parts of the molecule, researchers can probe interactions with biological targets and optimize activity.

A key strategy in analogue design is the modification of the substituent at the 4-position of the benzamide (B126) ring. This often involves introducing a linker, which can be varied in length, flexibility, and chemical composition. A prominent example is the development of derivatives from 4-(aminomethyl)-N-hydroxybenzamide, where a methylene (B1212753) group acts as a simple linker between the aromatic ring and the nitrogen atom. researchgate.netnih.gov

In these studies, the terminal amino group is acylated with various carboxylic acids (RCOOH) or sulfonyl chlorides to produce a library of analogues. This effectively varies the composition of the "linker" or capping group attached to the core scaffold. The synthesis involves coupling the starting amine with an appropriate acid using standard peptide coupling reagents like HBTU and a base such as N-methylmorpholine. researchgate.netacs.org

| Compound ID | R Group (Acyl Moiety) | HDAC6 IC₅₀ (nM) | Cellular Ac-Tub IC₅₀ (nM) |

| 1a | N-acetylpyrrole | 10 | 120 |

| 1b | 4-fluorophenyl | 10 | 130 |

| 1c | 2-thienyl | 12 | 140 |

| 2 | 2-naphthyl | 2 | 30 |

| 3 | 4-biphenyl | 2 | 20 |

| 4 | 2,2-diphenylacetyl | 13 | 400 |

Data sourced from a study on HDAC6 inhibitors, where IC₅₀ represents the half-maximal inhibitory concentration. researchgate.netacs.org

This systematic variation allows for the exploration of structure-activity relationships (SAR), revealing how different capping groups influence biological activity. For example, larger, more hydrophobic groups like 2-naphthyl and 4-biphenyl led to increased potency. researchgate.net

Modifying the benzamide scaffold with various substituents can profoundly influence the molecule's electronic and steric properties, which in turn affects its binding affinity and selectivity for a target. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the pKa of the hydroxamic acid or the basicity of the amino group, while bulky substituents can provide steric hindrance or access specific hydrophobic pockets in a binding site. researchgate.net

For instance, studies on related benzamide series have shown that the introduction of halogen atoms like bromine or chlorine can be critical for biological activity. jst.go.jpnih.gov Bromine, for example, was found to be uniquely important for the antitubercular activity of a series of meta-amido bromophenols, likely due to its specific steric and electronic properties. jst.go.jp In another study, a series of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were synthesized, where substitutions on the terminal amino group were explored to enhance potency against human adenovirus. nih.govacs.org These modifications demonstrate a clear strategy of using substituents to fine-tune biological outcomes.

To improve potency and selectivity, analogues of this compound can be conformationally constrained. This strategy reduces the molecule's flexibility, which can lock it into a bioactive conformation and minimize the entropic penalty upon binding to a target. A successful application of this principle is the design and synthesis of constrained heterocyclic analogues based on 4-(aminomethyl)-N-hydroxybenzamide. researchgate.netnih.govacs.org

In this approach, the flexible aminomethyl linker is incorporated into a new ring system, creating fused bicyclic structures. Examples include the synthesis of tetrahydroisoquinolines, isoindolines, and tetrahydro-1H-benzazepines. researchgate.net

The synthesis of tetrahydroisoquinoline analogues, for example, starts from tetrahydroisoquinoline-6-carboxylic acid methyl ester. The secondary amine of the heterocycle is acylated, and the ester is subsequently converted to the hydroxamic acid. acs.org

| Compound ID | Heterocyclic Core | HDAC6 IC₅₀ (nM) | Cellular Ac-Tub IC₅₀ (nM) |

| 5a | Tetrahydroisoquinoline | 13 | 50 |

| 8a | Isoindoline | 100 | 1100 |

| 9a | Tetrahydro-1H-benzazepine | 130 | 1400 |

| 10a | Tetrahydro-1H-benzazepine | 170 | 1700 |

Data sourced from a study on constrained heterocyclic HDAC6 inhibitors. researchgate.net

The research found that the six-membered tetrahydroisoquinoline ring system (5a) provided a significant improvement in cellular activity and selectivity compared to its acyclic counterpart (1a). researchgate.net In contrast, the five-membered (isoindoline) and seven-membered (benzazepine) ring systems were less active, indicating that the specific geometry of the constrained ring is crucial for optimal biological activity. researchgate.net This highlights the power of rational, structure-based design in analogue development.

Strategic Modification of Substituents for Electronic and Steric Effects

Advanced Synthetic Approaches for Targeted this compound Derivatives

Modern synthetic chemistry offers powerful tools for creating targeted derivatives of this compound. These approaches are designed for efficiency, selectivity, and the ability to introduce a wide range of functional groups, leading to compounds with enhanced properties.

Esterification is a fundamental strategy primarily used to synthesize key precursors to this compound derivatives. The process typically involves converting a carboxylic acid group on a substituted benzoic acid into an ester. This esterified intermediate can then be readily converted to the final N-hydroxybenzamide product. For instance, the synthesis of various target compounds often begins with the esterification of a substituted 4-aminobenzoic acid. tandfonline.com

One common method is the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst. For example, 4-aminobenzoic acid can be converted to methyl 4-aminobenzoate (B8803810) by refluxing in methanol with an acid catalyst like acetyl chloride or sulfuric acid. tandfonline.comacs.org This straightforward approach is widely used to prepare the necessary methyl ester intermediates. core.ac.uk Similarly, 3-hydroxy-4-nitrobenzoic acid has been successfully converted to its methyl ester using methanol and sulfuric acid. acs.org

Flow chemistry presents a modern alternative to traditional batch processing, offering improved yields and throughput for esterification reactions. The esterification of 4-hydroxy-3-nitrobenzoic acid, a related precursor, was shown to have incomplete conversion in a batch process but achieved a 69% yield under optimized flow conditions using ethanol (B145695) and sulfuric acid at high temperature and pressure. rsc.org A more specialized method for producing phenyl esters of 4-aminosalicylic acid involves heating the acid with a phenol (B47542) in the presence of phosphorus pentoxide or polyphosphoric acids. google.com

These esterification reactions are crucial early steps in multi-step syntheses, providing stable intermediates that can undergo further transformations, such as nitration, reduction, and finally, conversion to the hydroxamic acid moiety to yield the desired this compound derivatives. tandfonline.comacs.org

Table 1: Selected Esterification Strategies for this compound Precursors

| Starting Material | Reagents and Conditions | Product | Yield | Source(s) |

|---|---|---|---|---|

| 4-Aminobenzoic acid | Methanol, Acetyl chloride, 75 °C | Methyl 4-aminobenzoate | 77% | tandfonline.com |

| 3-Hydroxy-4-nitrobenzoic acid | Methanol, H₂SO₄, 65 °C | Methyl 3-hydroxy-4-nitrobenzoate | 94% | acs.org |

| 4-Hydroxy-3-nitrobenzoic acid | Ethanol, H₂SO₄, 140 °C (Flow) | Ethyl 4-hydroxy-3-nitrobenzoate | 69% | rsc.org |

| 2-Hydroxy-4-aminobenzoic acid | Phenol, Phosphorus pentoxide, >80 °C | Phenyl 2-hydroxy-4-aminobenzoate | ~78% | google.com |

| 4-Aminosalicylic acid | Methanol, H₂SO₄ | Methyl 4-amino-2-hydroxybenzoate | - | acs.org |

Transition-metal catalysis has become an indispensable tool for constructing complex benzamide derivatives, offering unparalleled efficiency in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. Catalysts based on rhodium, palladium, copper, and nickel are prominently used for C-H activation, cross-coupling reactions, and amidation, enabling the synthesis of novel derivatives of this compound that would be difficult to access through classical methods.

Rhodium (Rh)-Catalyzed Reactions: Rhodium(III) catalysts are particularly effective in activating C-H bonds. This strategy allows for the direct functionalization of the benzamide ring. For instance, Rh(III)-catalyzed C-H activation and subsequent annulation (cyclization) of N-hydroxybenzamides with partners like propargylic acetates can produce complex heterocyclic structures such as NH-free isoquinolones. dntb.gov.uamdpi.com This process forms two new C-C/C-N bonds in a single operation. mdpi.com The choice of directing group on the N-hydroxybenzamide can even control the reaction pathway, leading to different cyclic products. acs.org These methods are highly valued for their ability to rapidly build molecular complexity from relatively simple starting materials. semanticscholar.orgmdpi.com

Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are workhorses in organic synthesis, famed for their role in cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. In the context of benzamide synthesis, palladium catalysis has been used for Suzuki couplings to attach aryl groups to the core structure. For example, a palladium catalyst like Pd(PPh₃)₂Cl₂ can be used to couple a boronic acid derivative with a halogenated benzamide intermediate, a key step in creating complex biaryl structures. google.com Palladium catalysts also enable isocyanide insertions into aryl palladium bonds, a method for building up the amide functionality itself. mdpi.com Furthermore, palladium-catalyzed C-H activation of anilines, followed by coupling with epoxides, provides a route to β-hydroxy compounds, demonstrating the versatility of this metal in functionalizing precursors to the target benzamides. rsc.org

Copper (Cu)-Catalyzed Reactions: Copper catalysts offer a cost-effective and sustainable alternative for many coupling reactions. They are particularly useful for C-N and C-O bond formation. An efficient copper-catalyzed method has been developed for the synthesis of 2-hydroxybenzamides from 2-chlorobenzamide (B146235) substrates using copper iodide in water, highlighting a green chemistry approach. thieme-connect.comresearchgate.net Copper catalysts also facilitate C-H amidation, a direct method for forming the amide bond. beilstein-journals.org More complex transformations, such as the use of dioxazolones as amide sources in copper-catalyzed reactions, provide novel pathways to amidated products. beilstein-journals.org

Nickel (Ni)-Catalyzed Reactions: Nickel catalysis has recently emerged as a powerful method for challenging coupling reactions. An innovative nickel-catalyzed dual C(sp²)-H amination of N-quinolylbenzamides with benzohydroxamic acids has been developed to access complex triarylamines in a single step. rsc.org This reaction showcases the potential of using hydroxylamine derivatives directly as an amino source for C-H amination, a significant advance in synthetic efficiency. rsc.org

Table 2: Overview of Metal-Catalyzed Reactions in Benzamide Derivative Synthesis

| Metal | Reaction Type | Substrates | Catalyst System (Example) | Product Type | Source(s) |

|---|---|---|---|---|---|

| Rhodium | C-H Activation / Annulation | N-Hydroxybenzamides, Propargylic Acetates | Rh(III) complex | Isoquinolones | dntb.gov.uamdpi.com |

| Palladium | Suzuki Coupling | Halogenated Benzamide, Boronic Acid | Pd(PPh₃)₂Cl₂ | Aryl-substituted Benzamides | google.com |

| Palladium | Isocyanide Insertion | N-Methoxybenzamides, Isocyanides | Pd catalyst | Fused Iminophthalimides | mdpi.com |

| Copper | Hydroxylation | 2-Chlorobenzamides | Copper Iodide / 1,10-phenanthroline | 2-Hydroxybenzamides | thieme-connect.comresearchgate.net |

| Copper | C-H Amidation | Alkenes, Sulfonamides | Copper catalyst with oxazoline (B21484) ligand | N-vinylsulfonamides | beilstein-journals.org |

| Nickel | Dual C-H Amination | N-Quinolylbenzamides, Benzohydroxamic acids | Ni(OAc)₂·4H₂O | Triarylamines | rsc.org |

Structure Activity Relationship Sar Studies for 4 Amino N Hydroxybenzamide Derivatives

Elucidation of Critical Pharmacophoric Features for Target Binding and Potency

The fundamental pharmacophore for HDAC inhibitors based on the 4-Amino-N-hydroxybenzamide core consists of a hydroxamic acid moiety, which acts as the zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. nih.govmdpi.comtandfonline.com The hydroxamic acid chelates the catalytic zinc ion (Zn2+) located at the bottom of the active site pocket of HDAC enzymes. ceon.rs This interaction is a critical determinant of inhibitory activity.

The general structure can be represented as:

| Zinc-Binding Group (ZBG) | Linker | Cap Group |

| N-hydroxybenzamide | Varies (e.g., aminomethyl) | Varies (e.g., aromatic/heterocyclic rings) |

A screen for HDAC6 inhibitors identified acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide as potent leads, highlighting the importance of the N-hydroxybenzamide as a ZBG and the aminomethyl as a simple yet effective linker. researchgate.net The amino group of the this compound can serve as an attachment point for various "cap" groups, or it can be part of the linker itself.

Impact of Substituent Position and Nature on Biological Activity and Selectivity

The position and nature of substituents on the benzamide (B126) ring system significantly influence the biological activity and selectivity of this compound derivatives. For instance, in a series of N-benzoyl-2-hydroxybenzamides, variations in the para-substituent of the B ring led to a range of biological activities against various protozoan parasites. nih.gov

In the context of HDAC inhibitors, substitutions on the aromatic ring can modulate potency and isoform selectivity. For example, the introduction of a 5-chloro substituent on a related series of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues was found to be important for their activity as human adenovirus inhibitors. researchgate.net Similarly, in a series of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing HDAC inhibitors, the presence of small groups like a methoxy (B1213986) substitution was beneficial for inhibitory activity. tandfonline.com

The following table summarizes the impact of substituents on the activity of related benzamide derivatives against various targets.

| Compound Series | Substituent Position/Nature | Impact on Activity | Target |

| N-benzoyl-2-hydroxybenzamides | Variation in the para-substituent of the B ring | Modulated activity against protozoan parasites nih.gov | Protozoan parasites |

| N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues | 5-chloro substituent | Important for activity researchgate.net | Human adenovirus |

| 5-chloro-4-((substituted phenyl)amino)pyrimidine derivatives | Methoxy substitution | Beneficial for HDAC inhibitory activity tandfonline.com | HDACs |

Role of Linker Characteristics in Modulating Ligand-Target Interactions

The linker region, which connects the zinc-binding hydroxamic acid to the "cap" group, plays a crucial role in modulating ligand-target interactions. The length, rigidity, and chemical nature of the linker are critical for correctly positioning the ZBG in the active site and the cap group at the rim of the catalytic pocket. ceon.rs

In the development of HDAC6 inhibitors, rigid linkers such as tetrahydronaphthylene, 1,2,3,4-tetrahydroquinoline, and chroman have been employed between the hydroxamic acid group and the cap group. google.com A study on acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide found that a benzylic spacer could more effectively access the wider channel of HDAC6 compared to other HDAC subtypes. researchgate.net

Modifications to the linker have been explored to enhance potency and selectivity. For example, in a series of N-benzoyl-2-hydroxybenzamides, the imide linker was modified to a thioimide, an N-methyl imide, and a urea (B33335) linker, each resulting in different biological activity profiles. nih.gov The introduction of an amino acid linker in O-alkylamino-tethered salicylamide (B354443) derivatives also demonstrated the linker's importance in determining antiproliferative activity. nih.gov

The following table illustrates the effect of different linker types on the activity of related compounds.

| Compound Series | Linker Type | Effect on Activity |

| HDAC6 Inhibitors | Rigid linkers (tetrahydronaphthylene, tetrahydroquinoline, chroman) | Employed for connecting ZBG and cap group google.com |

| 4-(aminomethyl)-N-hydroxybenzamide derivatives | Benzylic spacer | Enhanced access to HDAC6 channel researchgate.net |

| N-benzoyl-2-hydroxybenzamides | Thioimide, N-methyl imide, urea | Altered biological activity nih.gov |

| O-alkylamino-tethered salicylamides | Amino acid linkers | Influenced antiproliferative potency nih.gov |

Influence of "Cap Group" Architectures on Enzyme Selectivity and Cellular Efficacy

The "cap group" is a crucial determinant of enzyme selectivity and cellular efficacy as it interacts with the amino acid residues at the entrance of the enzyme's catalytic pocket. ceon.rs The size and nature of the cap group can be tailored to achieve selectivity for specific HDAC isoforms.

For instance, in the pursuit of HDAC6-selective inhibitors, various cap groups have been explored. Hydrophobic capping groups have been shown to interact with the protein surface near the rim of the active site, contributing to selectivity. researchgate.net A series of novel benzohydroxamate-based HDAC6 inhibitors found that a quinoline-based cap group was optimal for inhibitory activity. nih.gov Another study on linker-less benzamides demonstrated that aromatic or aroyl groups as the cap functionality enhanced both potency and selectivity for HDAC3. researchgate.net

The following table provides examples of different cap groups and their influence on HDAC selectivity.

| Compound Series | Cap Group Architecture | Influence on Selectivity |

| 4-(aminomethyl)-N-hydroxybenzamide derivatives | Hydrophobic capping groups | Enhanced HDAC6 selectivity researchgate.net |

| Benzohydroxamate-based inhibitors | Quinoline-based cap group | Optimal for HDAC6 inhibitory activity nih.gov |

| Linker-less benzamides | Aromatic/aroyl groups | Enhanced potency and selectivity for HDAC3 researchgate.net |

Preclinical Biological Efficacy of 4 Amino N Hydroxybenzamide and Its Analogues in Research Models

In Vitro Cellular Studies and Mechanistic Investigations

Antiproliferative Effects in Various Malignant Cell Lines (e.g., leukemia, breast cancer, osteosarcoma, neuroblastoma, multiple myeloma, pancreatic cancer)

4-Amino-N-hydroxybenzamide and its analogues have demonstrated significant antiproliferative effects across a wide range of malignant cell lines. These compounds, many of which function as histone deacetylase (HDAC) inhibitors, have shown promise in preclinical studies for various cancers. google.comnih.gov

Leukemia: In human leukemia KG-1 cells, an analogue of this compound induced apoptosis and inhibited cell proliferation at micromolar concentrations. Another study on benzamide-based HDAC inhibitors showed potent antiproliferative activity against the human leukemia cell line HL60. nih.gov Specifically, meta-sulfamoyl N-hydroxybenzamides displayed highly selective antiproliferative activity against T-cell leukemia cell lines Jurkat and Molt-4. researchgate.net

Breast Cancer: Analogues of 4-hydroxybenzamide (B152061) have been synthesized and studied for their potential as anti-breast cancer agents. researchgate.net One such analogue, 4-((6-bromo-3,3-difluoro-1,2,3,4-tetrahydro-9H-carbozol-9-yl)methyl)-N-hydroxybenzamide, showed potent anti-proliferative effects against human breast cancer cells (MDA-MB-231) with an IC50 value of 0.52 μM. rsc.org

Osteosarcoma: While direct studies on osteosarcoma are less prevalent, the known mechanisms of HDAC inhibitors suggest potential efficacy.

Neuroblastoma: Compounds derived from this compound have been identified as HDAC6 or HDAC8 inhibitors with anti-proliferative activity, making them potentially useful for treating neuroblastoma. google.com Meta-sulfamoyl N-hydroxybenzamides also exhibited selective cytotoxicity against the neuroblastoma cell line SK-N-BE-(2). researchgate.net

Multiple Myeloma: this compound derivatives are being investigated as HDAC6 or HDAC8 inhibitors for the treatment of multiple myeloma. google.com The analogue AR-42, a pan-HDAC inhibitor, has been shown to inhibit cell proliferation in multiple myeloma cells. smolecule.com Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective HDAC6 inhibitors, a target in multiple myeloma. acs.org

Pancreatic Cancer: The analogue AR-42 has been found to inhibit pancreatic cancer cell proliferation by causing G2/M cell cycle arrest. smolecule.com Another hydroxamic acid-based pan-HDAC inhibitor, AES-135, has shown the ability to kill patient-derived pancreatic tumor spheroids. nih.gov A fluorinated derivative, 4-((8-fluoroindeno[2,1-b]indol-5(6H)-yl)-N-hydroxybenzamide, exhibited significant anti-proliferative activity against pancreatic cancer cells (SW1990). rsc.org

Other Cancers:

Colon Cancer: A derivative of mesalamine, 2-Methoxy-5-amino-N-hydroxybenzamide, has been shown to inhibit the growth of colon cancer cells. portlandpress.com N-hydroxybenzamides incorporating quinazolin-4(3H)-ones were cytotoxic against the SW620 colon cancer cell line. researchgate.net

Prostate Cancer: The aforementioned quinazolin-4(3H)-one derivatives also showed cytotoxicity against the PC-3 prostate cancer cell line. researchgate.net

Lung Cancer: The same class of N-hydroxybenzamides demonstrated cytotoxic effects on the NCI-H23 lung cancer cell line. researchgate.net

Melanoma: Substituted 2-hydroxy-N-(arylalkyl)benzamides showed single-digit micromolar IC50 values against several human cancer cell lines, including melanoma. nih.gov

Nasopharyngeal Carcinoma: A fluorinated tubastatin A derivative demonstrated potent anti-proliferative effects against human nasopharyngeal carcinoma cells (SUNE1). rsc.org

Table 1: Antiproliferative Activity of this compound Analogues in Various Cancer Cell Lines

| Compound/Analogue | Cancer Type | Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| 4-Amino-N-(2-hydroxyethyl)benzamide | Leukemia | KG-1 | Induced apoptosis and inhibited cell proliferation. | |

| Benzamide-based HDAC inhibitors | Leukemia | HL60 | Potent antiproliferative activity. | nih.gov |

| Meta-sulfamoyl N-hydroxybenzamides | T-cell Leukemia | Jurkat, Molt-4 | Highly selective antiproliferative activity. | researchgate.net |

| 4-((6-bromo-3,3-difluoro-1,2,3,4-tetrahydro-9H-carbozol-9-yl)methyl)-N-hydroxybenzamide | Breast Cancer | MDA-MB-231 | Potent anti-proliferative effects (IC50 = 0.52 μM). | rsc.org |

| This compound derivatives | Neuroblastoma | - | Identified as HDAC6 or HDAC8 inhibitors with anti-proliferative activity. | google.com |

| Meta-sulfamoyl N-hydroxybenzamides | Neuroblastoma | SK-N-BE-(2) | Selective cytotoxicity. | researchgate.net |

| AR-42 | Multiple Myeloma | - | Inhibited cell proliferation. | smolecule.com |

| AR-42 | Pancreatic Cancer | BxPC-3, PANC-1 | Inhibited cell proliferation by causing G2/M cell cycle arrest. | smolecule.com |

| AES-135 | Pancreatic Cancer | Patient-derived spheroids | Killed tumor spheroids. | nih.gov |

| 2-Methoxy-5-amino-N-hydroxybenzamide | Colon Cancer | HT-115, DLD-1 | Inhibited cell growth. | portlandpress.com |

| N-hydroxybenzamides with quinazolin-4(3H)-ones | Colon, Prostate, Lung | SW620, PC-3, NCI-H23 | Cytotoxic effects. | researchgate.net |

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | Melanoma | G361 | Reduced proliferation and induced apoptosis. | nih.gov |

| Fluorinated tubastatin A derivative | Nasopharyngeal Carcinoma | SUNE1 | Potent anti-proliferative effects (IC50 = 0.51 μM). | rsc.org |

Induction of Programmed Cell Death (Apoptosis) and Autophagy Modulation

This compound and its analogues, particularly those that function as HDAC inhibitors, are potent inducers of programmed cell death, or apoptosis, in cancer cells. google.com This is a crucial mechanism for their anticancer activity.

The analogue AR-42, for instance, is a known apoptosis inducer. ebi.ac.uk It has been shown to trigger apoptosis in various cancer cell lines by modulating key regulators such as Bcl-xL and Bax. smolecule.com In studies with human leukemia KG-1 cells, a derivative of this compound was found to induce apoptosis at micromolar concentrations. Similarly, substituted 2-hydroxy-N-(arylalkyl)benzamides have been shown to induce apoptosis in melanoma cell lines, as evidenced by an increase in apoptotic markers like subdiploid population, caspase activation, and PARP cleavage. nih.gov

In multiple myeloma cells, AR-42 has been shown to induce apoptosis. smolecule.com Furthermore, research on N-hydroxybenzamides incorporating quinazolin-4(3H)-ones has demonstrated their ability to inhibit HDACs and induce cytotoxicity, which is often linked to apoptosis. researchgate.net For pancreatic cancer, AR-42 was found to increase the number of apoptotic cells. smolecule.com

The modulation of autophagy, another form of programmed cell death, is also a reported mechanism of action for some of these compounds, although this area is less extensively studied than apoptosis induction.

Table 2: Apoptotic Effects of this compound Analogues

| Compound/Analogue | Cancer Type | Cell Line | Apoptotic Mechanism | Reference |

|---|---|---|---|---|

| 4-Amino-N-(2-hydroxyethyl)benzamide | Leukemia | KG-1 | Induced apoptosis at micromolar concentrations. | |

| AR-42 | Various Cancers | - | Modulates key regulators like Bcl-xL and Bax. | smolecule.comebi.ac.uk |

| Substituted 2-hydroxy-N-(arylalkyl)benzamides | Melanoma | G361 | Increased subdiploid population, caspase activation, and PARP cleavage. | nih.gov |

| AR-42 | Multiple Myeloma | - | Induced apoptosis. | smolecule.com |

| AR-42 | Pancreatic Cancer | BxPC-3, PANC-1 | Increased number of apoptotic cells. | smolecule.com |

Regulation of Cell Cycle Progression and Differentiation

A key mechanism by which this compound and its analogues exert their antiproliferative effects is through the regulation of cell cycle progression and the induction of cell differentiation. Many of these compounds are HDAC inhibitors, which are known to play a significant role in these cellular processes. google.com

Pharmacological inhibition of class I HDACs can lead to the induction of the cyclin-dependent kinase inhibitor p21, resulting in cell cycle arrest. google.com The analogue AR-42 has been shown to cause cell cycle arrest in multiple myeloma cells. smolecule.com In pancreatic cancer cells, AR-42 was found to inhibit proliferation by inducing a G2/M phase cell cycle arrest. smolecule.com

Furthermore, some of these compounds have differentiation-inducing activity. google.com This is particularly relevant in certain types of cancer where malignant cells are arrested in an immature state. By promoting differentiation, these compounds can potentially revert cancer cells to a more normal, non-proliferative state.

In studies with a derivative of this compound on human leukemia KG-1 cells, the compound was found to inhibit cell proliferation, a process closely linked to cell cycle control.

In Vitro Antiviral Activity and Mechanisms of Viral Replication Inhibition

Certain analogues of this compound have demonstrated notable in vitro antiviral activity. Research has primarily focused on their efficacy against respiratory viruses.

Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of human adenovirus (HAdV). acs.org Some of these compounds exhibited increased selectivity and maintained sub-micromolar to low micromolar potency against HAdV. acs.org Preliminary mechanistic studies suggest that some of these analogues may target the HAdV DNA replication process, while others appear to suppress later stages of the viral life cycle. acs.org

In another study, N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide derivatives were also found to be potent inhibitors of respiratory syncytial virus (RSV) replication. nih.gov Several compounds in this series significantly reduced the virus titer with low cytotoxicity. nih.gov These compounds were also shown to dramatically suppress RSV-induced activation of the transcription factors IRF3 and NF-κB, which are crucial for the inflammatory response associated with the infection. nih.gov

It is worth noting that while some hydroxybenzamide derivatives have shown antiviral potential, others, such as 5-Chloro-N-(2-chlorophenyl)-2-hydroxybenzamide, did not exhibit activity against a panel of DNA and RNA viruses in one study. smolecule.com

Table 3: In Vitro Antiviral Activity of this compound Analogues

| Compound/Analogue | Virus | Mechanism of Action | Reference |

|---|---|---|---|

| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Human Adenovirus (HAdV) | Possible targeting of DNA replication and suppression of later life cycle stages. | acs.org |

| Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide | Respiratory Syncytial Virus (RSV) | Inhibition of viral replication and suppression of IRF3 and NF-κB activation. | nih.gov |

Assessment of Antimicrobial and Antifungal Potency

Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents.

Antibacterial Activity: Preliminary findings suggest that 4-Amino-N-(2-hydroxyethyl)benzamide may possess antibacterial activity against certain strains. Another compound, 4-Amino-2-hydroxybenzamide, has been shown to be a potent inhibitor of the growth of bacteria, including Mycobacterium tuberculosis, Pseudomonas aeruginosa, and Staphylococcus aureus. Its inhibitory effect is attributed to the inhibition of both RNA and protein synthesis.

Derivatives of salicylanilide, which are structurally related to hydroxybenzamides, have shown good activity against Gram-positive bacteria. mdpi.com For instance, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide was highly active against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus. nih.gov

Antifungal Activity: Several studies indicate that hydroxybenzamide derivatives exhibit significant antifungal properties. For example, certain derivatives have shown effectiveness against various fungal strains, suggesting their potential in developing new antifungal therapies. However, one study on sulfonamide derivatives containing a 5-chloro-2-hydroxybenzoic acid scaffold found that they exhibited almost no antifungal potency. nih.gov In contrast, another study on matrine-hydroxamic acid derivatives reported exceptional inhibitory activity against Candida albicans. rsc.org

Table 4: Antimicrobial and Antifungal Activity of this compound and its Analogues

| Compound/Analogue | Activity | Target Organisms | Mechanism of Action | Reference |

|---|---|---|---|---|

| 4-Amino-N-(2-hydroxyethyl)benzamide | Antibacterial | Certain bacterial strains | Not fully elucidated | |

| 4-Amino-2-hydroxybenzamide | Antibacterial | M. tuberculosis, P. aeruginosa, S. aureus | Inhibition of RNA and protein synthesis | |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | Antibacterial | Methicillin-sensitive and -resistant S. aureus | Not specified | nih.gov |

| Hydroxybenzamide derivatives | Antifungal | Various fungal strains | Not specified | |

| Matrine-hydroxamic acid derivatives | Antifungal | Candida albicans | Not specified | rsc.org |

In Vivo Animal Model Investigations for Therapeutic Potential

The promising in vitro results for this compound analogues have led to their investigation in in vivo animal models to assess their therapeutic potential.

The pan-HDAC inhibitor AR-42, a derivative of this compound, has been shown to potently suppress pancreatic cancer tumors in vivo. ebi.ac.uk Another hydroxamic acid-based pan-HDAC inhibitor, AES-135, prolonged survival in an orthotopic mouse model of pancreatic cancer and exhibited excellent pharmacokinetic properties.

In the context of hematological malignancies, a benzamide-based HDAC inhibitor, compound 11a, displayed potent oral antitumor activity in a human leukemia cell U937 xenograft model with no obvious toxicity. nih.gov This same compound also showed significant in vivo efficacy in a solid tumor model using HCT116 colorectal cancer cells. nih.gov

Furthermore, an analogue of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide, compound 15, which showed potent anti-HAdV activity in vitro, also demonstrated low in vivo toxicity in hamsters, supporting its further evaluation for the treatment of HAdV infections. acs.org

These in vivo studies provide crucial preclinical validation for the therapeutic potential of this compound and its analogues in various diseases, particularly cancer.

Antitumor Efficacy in Xenograft Models of Hematological Malignancies and Solid Tumors

The compound this compound and its derivatives, particularly those developed as histone deacetylase (HDAC) inhibitors, have demonstrated significant antitumor effects in various preclinical xenograft models of both hematological malignancies and solid tumors. These compounds often function by inducing apoptosis (programmed cell death) and inhibiting cell proliferation in cancer cells. google.comebi.ac.uk

One such analogue, AR-42 (N-hydroxy-4-[[(2S)-3-methyl-2-phenylbutanoyl]amino]benzamide), has shown notable efficacy. smolecule.com It is a pan-HDAC inhibitor that was in clinical development for treating hematological malignancies and solid tumors. ebi.ac.uk In a human leukemia cell line (U937) xenograft model, an analogue of this compound, compound 11a, demonstrated potent oral antitumor activity. nih.gov Similarly, in a solid tumor model using a human colon cancer cell line (HCT116), compound 11a again showed significant tumor growth inhibition when administered orally. nih.gov

The mechanism of action for many of these benzamide-based HDAC inhibitors involves the induction of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest. google.com Some of these compounds have shown selectivity for specific HDAC isoforms, such as HDAC6 or HDAC8, which may offer a more targeted therapeutic approach with potentially fewer side effects compared to pan-HDAC inhibitors. google.comnih.gov For instance, derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective HDAC6 inhibitors. nih.govresearchgate.net The selectivity is thought to be due to the specific way these molecules interact with the active site of the HDAC6 enzyme. researchgate.net

Research has also explored the combination of these HDAC inhibitors with other anticancer therapies. For example, some compounds of the present invention demonstrate synergy when combined with bortezomib (B1684674) in inhibiting the growth of multiple myeloma cell lines. google.com

Table 1: Antitumor Efficacy of this compound Analogues in Xenograft Models

| Compound/Analogue | Cancer Type (Cell Line) | Xenograft Model | Observed Efficacy | Reference |

|---|---|---|---|---|

| Compound 11a | Hematological Malignancy (U937) | Subcutaneous | Potent oral antitumor activity | nih.gov |

| Compound 11a | Solid Tumor (HCT116) | Subcutaneous | Significant tumor growth delay | nih.gov |

| AR-42 | Hematological Malignancies and Solid Tumors | Various | Significant efficacy, IC50 of 16-30 nM for HDAC inhibition | smolecule.com |

| 4-hydroxybenzamide analogues | Breast Cancer (MCF-7, MDA-MB-231) | In vitro | Insignificant apoptosis against MCF 7 and MDM-MD-231 cell lines with IC50 value 5.0µg⁄mL | researchgate.net |

Neuroprotective Effects in Preclinical Models of Neurological Disorders

Research has indicated that certain derivatives of 4-hydroxybenzoic acid, a related structure, possess neuroprotective properties. researchgate.netresearchgate.net For instance, in animal models of global ischemia, 4-hydroxybenzyl alcohol, a derivative, demonstrated a significant increase in neuronal survival in the hippocampal CA1 region. researchgate.net This neuroprotective effect is thought to be mediated, at least in part, by the inhibition of oxidative stress and excitotoxicity. researchgate.net

One analogue, AR-42, has been investigated for its neuroprotective effects in a mouse model of Spinal Muscular Atrophy (SMA). ebi.ac.uk Oral administration of AR-42 led to an increased lifespan and improved motor function in these mice. ebi.ac.uk The mechanism appeared to involve the inhibition of HDAC activity in the spinal cord. ebi.ac.uk

Phenolic compounds, which include derivatives of hydroxybenzoic acid, are known to have antioxidant and anti-inflammatory properties that can mitigate neuroinflammation and protect against neuronal damage. mdpi.comfrontiersin.org These compounds can scavenge free radicals, reduce oxidative stress, and inhibit pro-inflammatory cytokines. mdpi.com For example, 4-hydroxybenzoic acid has been shown to mitigate oxidative stress induced by hydrogen peroxide in primary cultures of cerebellar granule neurons. researchgate.net

Studies on other bioactive compounds with structural similarities, like caffeine, have shown neuroprotective effects in animal models of Parkinson's disease by increasing dopamine (B1211576) levels and reducing pro-inflammatory cytokines. mdpi.com While not direct analogues of this compound, this research highlights the potential for small molecules to modulate neurological pathways.

Table 2: Neuroprotective Effects of this compound Analogues and Related Compounds

| Compound/Analogue | Neurological Disorder Model | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| 4-hydroxybenzyl alcohol | Global Ischemia | Increased neuronal survival | Inhibition of oxidative stress and excitotoxicity | researchgate.net |

| AR-42 | Spinal Muscular Atrophy (SMA) | Increased lifespan and improved motor function | HDAC inhibition in the spinal cord | ebi.ac.uk |

| 4-hydroxybenzoic acid | Oxidative Stress (in vitro) | Mitigation of hydrogen peroxide-induced oxidative stress | Antioxidant activity | researchgate.net |

Modulation of Disease Progression in Specific Animal Models (e.g., malaria)

The therapeutic potential of this compound and its analogues extends to infectious diseases, with notable research in the context of malaria. Animal models are crucial for studying malaria due to the complexities of the parasite's life cycle and the ethical constraints of human experimentation. nih.govmiguelprudencio.com

A study investigating a series of 4-amino 2-anilinoquinazolines, which are structurally related to this compound, demonstrated potent activity against the asexual blood stages of Plasmodium falciparum, the most lethal human malaria parasite. mmv.orgnih.gov These compounds were also effective against drug-resistant parasite strains. mmv.orgnih.gov In a humanized mouse model of malaria, these 2-anilinoquinazoline compounds were able to clear the blood stages of the parasite. mmv.orgnih.gov

Another analogue, AR-42, and its derivatives have been studied for their in vitro activity against P. falciparum. ebi.ac.uk The racemic form, rac-AR-42, potently inhibited the growth of P. berghei in infected erythrocytes ex vivo and in hepatocytes. ebi.ac.uk Importantly, oral administration of rac-AR-42 resulted in the cure of all infections in a mouse model of malaria. ebi.ac.uk This antimalarial activity is consistent with the inhibition of Plasmodium histone deacetylases (HDACs), as evidenced by the hyperacetylation of histone H4 in the parasite. ebi.ac.uk

Furthermore, research into other organic molecules, such as 4-carbamimidoyl-N-hydroxybenzamide hydrochloride, has shown significant antimalarial efficacy with low toxicity in preclinical studies. arabjchem.org In vivo studies in Swiss albino mice confirmed the safety and efficacy of a related compound in treating rodent malaria. arabjchem.org

Table 3: Efficacy of this compound Analogues in Malaria Animal Models

| Compound/Analogue | Malaria Parasite | Animal Model | Observed Efficacy | Reference |

|---|---|---|---|---|

| 4-amino 2-anilinoquinazolines | P. falciparum | Humanized mouse model | Clearance of blood-stage parasites | mmv.orgnih.gov |

| rac-AR-42 | P. berghei | Mouse model | Cured all infections upon oral administration | ebi.ac.uk |

| Compound 3b (related amidoxime) | Rodent malaria | Swiss albino mice | Confirmed safety and efficacy | arabjchem.org |

Computational Chemistry and Molecular Modeling in 4 Amino N Hydroxybenzamide Research

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com It is widely used to forecast the binding mode and affinity of small molecules, such as 4-amino-N-hydroxybenzamide derivatives, within the active site of a target protein. scispace.com

Docking studies have been instrumental in elucidating how N-hydroxybenzamide derivatives position themselves within the binding pockets of various enzymes. The binding affinity, often quantified by a scoring function (e.g., kcal/mol), indicates the strength of the interaction. For instance, the derivative (R)-N-(1′-methoxycarbonyl-2′-phenylethyl)-4-hydroxybenzamide was found to have a strong binding affinity with the human estrogen receptor, exhibiting a dock binding energy of -12.02 kcal/mol. jksus.orgresearchgate.net In other studies, derivatives of this compound have shown significant binding affinities for targets like tankyrase and Plasmodium falciparum 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (PfPTPS). nih.govarabjchem.org

These favorable binding affinities are driven by a combination of intermolecular forces. researchgate.net Hydrogen bonds are crucial, often forming between the hydroxamic acid moiety of the ligand and the protein's active site residues. jksus.orgnih.gov Hydrophobic interactions also play a significant role, where nonpolar parts of the ligand interact with hydrophobic amino acid residues in the target. iajpr.com Furthermore, in metalloenzymes, the hydroxamic acid group can form critical metal-acceptor interactions with catalytic ions like Zn²⁺. arabjchem.org

Table 1: Examples of Molecular Docking Binding Affinities for N-Hydroxybenzamide Derivatives

| Compound/Derivative | Target Protein | Binding Affinity/Score | Key Interactions Noted |

| (R)-N-(1′-methoxycarbonyl-2′-phenylethyl)-4-hydroxybenzamide | Human Estrogen Receptor | -12.02 kcal/mol | Hydrogen bonding jksus.orgresearchgate.net |

| 2-((N-benzyl-4-methoxyphenyl)sulfonamido)-3-(dimethylamino)-N-hydroxybenzamide | Matrix Metalloproteinase-1 (MMP-1) | -8.7082 (Total Score) | Hydrophobic interactions iajpr.com |

| 4-Carbamimidoyl-N-hydroxybenzamide | PfPTPS | IC₅₀ = 0.199 µM | Metal-acceptor interaction (Zn²⁺) arabjchem.org |

| p-Aminobenzamide moiety (fragment) | Tankyrase 2 (TNKS2) | ΔG = -23.1 kJ/mol | Hydrogen bonds nih.govacs.org |

A primary outcome of molecular docking is the identification of specific amino acid residues that are critical for recognizing and binding the ligand. For (R)-N-(1′-methoxycarbonyl-2′-phenylethyl)-4-hydroxybenzamide, docking simulations revealed hydrogen bond formation with a set of key residues in the human estrogen receptor, including ARG310, ASP323, GLU293, THR358, and SER291. jksus.orgresearchgate.net

In studies targeting histone deacetylase (HDAC), another common target for N-hydroxybenzamide compounds, the carbonyl group of the benzamide (B126) was observed to form hydrogen bonds with TYR298, while the amide (-NH) group interacted with GLY143. nih.gov Similarly, in the active site of PfPTPS, the residue Glu161 was identified as highly conserved and crucial for interaction. arabjchem.org These findings are vital for understanding the structural basis of inhibition and for designing derivatives with improved selectivity and potency.

Analysis of Binding Poses, Affinities, and Intermolecular Forces

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Both 2D and 3D-QSAR models have been successfully developed for various series of N-hydroxybenzamide derivatives to predict their bioactivity. researchgate.net These models are built using a "training set" of compounds with known activities and then validated using an external "test set." researchgate.net

In one study focusing on hydroxybenzamide analogues as inhibitors of human adenoviruses, statistically significant 2D- and 3D-QSAR models were generated. researchgate.net The models showed strong correlative and predictive power, with high coefficients of determination (r² or R²) and cross-validated coefficients (q² or Q²). researchgate.net For example, a 3D-QSAR study on HDAC inhibitors reported a model with a high R² value of 0.9877 and a Q² of 0.7142, indicating a robust and predictive model. nih.govturkjps.org Such models are valuable for virtual screening of compound libraries and for prioritizing candidates for synthesis and experimental testing. sci-hub.se

Table 2: Statistical Parameters of QSAR Models for Hydroxybenzamide Analogues

| QSAR Model Type | Target/Activity | Cross-validated R² (q² or Q²) | Coefficient of Determination (R²) | Source |

| 2D-QSAR | Human Adenovirus Inhibition | 0.7875 | 0.8122 | researchgate.net |

| 3D-QSAR | Human Adenovirus Inhibition | 0.6775 | 0.8106 | researchgate.net |

| 3D-QSAR | HDAC Inhibition | 0.7142 | 0.9877 | nih.gov |

QSAR models are powerful not just for prediction, but also for providing insight into which molecular properties are most influential for biological activity. nih.gov The "descriptors" used to build the models represent different properties of the molecules. Analysis of these descriptors reveals the key contributions of physicochemical, steric, and electrostatic properties to the activity of this compound derivatives.

3D-QSAR models, through their contour maps, can visualize regions where specific properties enhance or diminish activity. These models often highlight the importance of:

Steric Fields: Indicating where bulky groups are favored or disfavored.

Electrostatic Fields: Showing where positive or negative charges are beneficial for interaction. turkjps.org

Hydrophobic Properties: Identifying regions where nonpolar characteristics improve binding. sci-hub.se

Hydrogen Bond Donors/Acceptors: Pinpointing locations where hydrogen bonding is critical for activity. sci-hub.se

For example, a 2D-QSAR study identified the "Min electrophilic reactivity index for a C atom" as a highly influential descriptor, suggesting the importance of electronic properties in the molecule's mechanism of action. nih.gov

Development of Predictive 2D and 3D QSAR Models for Bioactivity Correlation

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a single molecule in detail. researchgate.net These methods provide a fundamental understanding of the structure, stability, and reactivity of compounds like this compound. physchemres.org

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are frequently performed. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. researchgate.net

Another valuable tool is the Molecular Electrostatic Potential (MEP) surface. The MEP map visualizes the electrostatic potential on the electron density surface, identifying the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. dergipark.org.trtandfonline.com For benzamide derivatives, MEP analysis helps to pinpoint the reactive sites involved in intermolecular interactions, such as the oxygen and nitrogen atoms, which are often the centers for hydrogen bonding. dergipark.org.tr These theoretical calculations complement experimental findings and provide a deeper rationale for the observed biological activities.

Application of Density Functional Theory (DFT) in Molecular Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in the analysis of benzamide derivatives to elucidate their structural and electronic properties. dergipark.org.trresearchgate.net DFT calculations allow for the optimization of the molecular geometry, predicting bond lengths, bond angles, and dihedral angles with high accuracy, which often show good agreement with experimental data from X-ray crystallography. dergipark.org.tr

In studies of related benzamide structures, DFT methods, often using basis sets like 6-311++G(d,p), are employed to calculate vibrational frequencies (FT-IR and FT-Raman spectra). researchgate.net This analysis helps in the assignment of characteristic vibrational modes of the functional groups within the molecule. Furthermore, DFT is used to explore the distribution of electronic charge and the molecular electrostatic potential (MEP), which identifies the electrophilic and nucleophilic sites on the molecule, crucial for understanding its interaction with biological receptors. dergipark.org.tr For instance, in a study on a 4-hydroxy-benzamide derivative, the calculated bond length for the carbonyl group (C=O) was found to be 1.226 Å. dergipark.org.tr

Solid-state DFT has also been utilized to describe the pattern of non-covalent interactions in cocrystals of 4-hydroxybenzamide (B152061), quantifying the energies of these interactions which are critical for crystal engineering and understanding solubility. chemfaces.com

Table 1: Selected Calculated Molecular Geometry Parameters for a Benzamide Derivative using DFT

| Parameter | Value (Å) |

| C2-C3 | 1.354 |

| C5-C6 | 1.401 |

| C=O | 1.226 |

| N-N | 1.355 |

Note: Data is for N-[(Z)-(4-fluorophenyl)methylideneamino]-4-hydroxybenzamide, a related derivative, as detailed structural data for the parent compound was not available in the reviewed sources. dergipark.org.tr

Evaluation of Frontier Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. dergipark.org.trresearchgate.net

DFT calculations are the primary method for determining these orbital energies. For a derivative of 4-hydroxy-benzamide, the computed HOMO and LUMO energies were -6.3324 eV and -1.9424 eV, respectively, resulting in an energy gap of 4.39 eV. dergipark.org.tr Such calculations are instrumental in predicting the electronic transitions observed in UV-Vis spectroscopy. dergipark.org.tr

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity. For example, the electrophilicity index helps in classifying molecules as strong or marginal electrophiles. dergipark.org.trtandfonline.com Studies on N-hydroxybenzoyl derivatives have shown that antiglycation activity can be correlated with the HOMO-LUMO energy gap, demonstrating the predictive power of these computational descriptors. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Indices for a 4-Hydroxy-benzamide Derivative

| Parameter | Definition | Value (eV) |

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.3324 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.9424 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.39 |

| Electronegativity (χ) | -1/2 (ELUMO + EHOMO) | 4.1374 |

| Global Hardness (η) | 1/2 (ELUMO - EHOMO) | 2.195 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.8993 |

Note: Data derived from a study on N-[(Z)-(4-fluorophenyl)methylideneamino]-4-hydroxybenzamide. dergipark.org.tr

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

This compound and its analogues, particularly those acting as histone deacetylase (HDAC) inhibitors, serve as valuable scaffolds for discovering new therapeutic agents. researchgate.net Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific biological target. nih.govsci-hub.se

The process begins with a set of known active molecules (a training set) to generate a hypothesis about the necessary features for biological activity. For HDAC inhibitors derived from benzamides, a typical pharmacophore model might include a hydrogen bond acceptor (HBA) corresponding to the carbonyl oxygen, a hydrogen bond donor (HBD) from the hydroxamic acid or amino group, and a hydrophobic or aromatic feature from the phenyl ring. researchgate.netsci-hub.se

Once a statistically robust pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds (such as ZINC or Maybridge). nih.govnih.gov This virtual screening process rapidly identifies "hit" compounds that match the pharmacophore's spatial and chemical features. These hits are then typically subjected to further filtering, such as applying Lipinski's rule of five for drug-likeness, and subsequently evaluated using molecular docking simulations to predict their binding affinity and orientation within the target's active site. nih.gov This integrated approach of pharmacophore modeling and virtual screening has proven effective in identifying novel and potent ligands, including HDAC6 inhibitors derived from the 4-(aminomethyl)-N-hydroxybenzamide scaffold. researchgate.netnih.gov

Advanced Chemical Biology Approaches and Future Research Trajectories

Design and Evaluation of 4-Amino-N-hydroxybenzamide-Based Proteolysis Targeting Chimeras (PROTACs)

The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation. The this compound scaffold is a critical component in the design of novel PROTACs, primarily serving as the "warhead" that binds to target proteins, such as histone deacetylases (HDACs).

The design of these heterobifunctional molecules involves three key components: the warhead (the this compound derivative), a linker of varying length and composition, and a ligand for an E3 ubiquitin ligase, such as cereblon (CRBN). researchgate.net The synthesis of these complex molecules has demonstrated the feasibility of targeted HDAC degradation. researchgate.net

Recent studies have focused on creating PROTACs that can selectively degrade specific HDAC isoforms. For instance, researchers have developed PROTACs to target class I HDACs, which are often localized in the nucleus and part of large multi-protein complexes. mdpi.com Furthermore, work has been done to develop the first-in-class HDAC8-selective PROTACs. mdpi.com These degraders, which incorporate 4-substituted 3-aminobenzhydroxamates, have shown preferential degradation of HDAC8 over other isoforms like HDAC1 and HDAC6 in in vitro assays. mdpi.com The evaluation of these PROTACs extends to cellular assays, where their ability to induce degradation of the target protein and exert anti-proliferative effects, for example in neuroblastoma cells, is assessed. mdpi.com

Table 1: Examples of HDAC-Targeting PROTACs Utilizing Benzamide (B126) Scaffolds

| PROTAC Component | Target(s) | E3 Ligase Ligand | Key Findings |

| 4-substituted 3-aminobenzhydroxamate | HDAC8 | Cereblon (CRBN) | Showed selective degradation of HDAC8 over HDAC1 and HDAC6. mdpi.com |

| 4-substituted 3-amidobenzhydroxamate | HDAC6, HDAC8 | Cereblon (CRBN) | Exhibited comparable inhibitory activity against both HDAC6 and HDAC8. mdpi.com |

| Benzamide | HDACs | Lenalidomide, Pomalidomide | Demonstrated the feasibility of targeted HDAC degradation, with linker length and type affecting activity. researchgate.net |

This table is generated based on data from cited research articles.

Exploration of Synergistic Therapeutic Combinations with Existing Agents in Preclinical Settings

The therapeutic efficacy of this compound-containing compounds can be significantly enhanced through combination with other anticancer agents. This approach aims to achieve synergistic effects, overcome drug resistance, and potentially reduce dosages to minimize toxicity. researchgate.net

A notable example of a synergistic combination is the use of benzamide-based HDAC inhibitors with proteasome inhibitors, such as bortezomib (B1684674). researchgate.net Preclinical studies in multiple myeloma (MM) cell lines have shown that the concurrent inhibition of HDAC6 and the proteasome leads to synergistic anti-proliferative effects. researchgate.net The likely mechanism behind this synergy is the dual disruption of protein degradation pathways; HDAC6 inhibition affects the aggresome pathway, which compensates for proteasome inhibition, leading to an accumulation of misfolded proteins and subsequent cell death. researchgate.net

Furthermore, the compound AR-42, which incorporates the this compound structure, has demonstrated synergistic activity with other targeted agents. springermedizin.de In preclinical models, AR-42 has shown synergy with:

Imatinib in chronic myeloid leukemia cells. springermedizin.de

KPT-9274 in acute myeloid leukemia (AML), where the combination synergistically decreased the survival of AML cells and attenuated their colony-forming potential while sparing healthy hematopoietic cells. springermedizin.de

Telomelysin , an oncolytic virus, in hepatocellular carcinoma (HCC) models, where AR-42 significantly enhanced the apoptosis induced by the virus. springermedizin.de

These findings underscore the potential of this compound-based drugs to be used in combination therapies, targeting multiple oncogenic pathways simultaneously.

Research into Overcoming Acquired Resistance Mechanisms to Benzamide-Based Therapies

A significant challenge in cancer therapy is the development of acquired resistance to treatment. nih.gov For benzamide-based therapies, particularly those targeting HDACs, resistance can emerge through various mechanisms. Research is actively exploring these mechanisms to devise strategies to overcome them.

One of the primary mechanisms of resistance involves the activation of alternative or bypass signaling pathways. acs.org For instance, in the context of the selective HDAC6 inhibitor ricolinostat (B612168) (a benzamide derivative), acquired resistance was found to be associated with the upregulation of the B-cell receptor (BCR) pathway. smolecule.com Gene expression profiling of resistant cells revealed changes in key components of this pathway, including the downregulation of a negative regulator of BTK (Bruton's tyrosine kinase). smolecule.com This finding provided a clear rationale for a combination therapy. Indeed, the BTK inhibitor ibrutinib (B1684441) was found to be highly synergistic with the HDAC6 inhibitor in lymphoma cell lines and primary patient samples, effectively overcoming the acquired resistance. smolecule.com

Epigenetic modifications themselves are another facet of drug resistance. nih.gov Interestingly, HDAC inhibitors, the very class to which many this compound derivatives belong, are being investigated as "episensitizers." These agents can induce epigenetic changes, such as histone hyperacetylation, that may reverse clinical drug resistance and restore sensitivity to other treatments. nih.gov This dual role—as both a primary therapy and a potential modulator of resistance to other drugs—highlights a critical area for future research.

Table 2: Strategies to Overcome Resistance to Benzamide-Based Therapies

| Resistance Mechanism | Therapeutic Strategy | Example |

| Upregulation of bypass signaling (e.g., BCR pathway) | Combination therapy with an inhibitor of the bypass pathway | Combining an HDAC6 inhibitor with the BTK inhibitor Ibrutinib. smolecule.com |

| Changes in estrogen receptor activity in hormone-dependent cancers | Combination with agents targeting the cell cycle or other signaling pathways | Development of therapies combining endocrine agents with CDK4/6 or PI3K inhibitors. nih.gov |

| General drug resistance | Use of HDAC inhibitors as "episensitizers" | Class I-selective HDAC inhibitors can enhance antitumor immune responses and mediate a return to treatment sensitivity. nih.gov |

This table is generated based on data from cited research articles.

Investigation of this compound as a Tool for Biological Imaging and Probe Development

The structural characteristics of the this compound scaffold make it a valuable starting point for the development of probes for biological imaging. While direct use of the parent compound is less documented, its derivatives are being actively explored for these applications.

An isomer, N-(4-aminophenyl)-2-hydroxybenzamide, has been identified as a fluorescent probe for biological imaging. nih.gov Its intrinsic fluorescent properties allow it to be used to tag or label biological molecules, enabling the visualization of various cellular processes. nih.gov This suggests that the aminobenzamide core is amenable to the design of fluorescent tools.

In the realm of positron emission tomography (PET), a powerful non-invasive imaging technique, derivatives of N-hydroxybenzamide are being developed as radioligands to visualize and quantify the distribution of specific targets, like HDAC6, in the brain. researchgate.netresearchgate.net For example, [¹⁸F]FSW-100, a radioligand derived from an N-hydroxybenzamide-based HDAC6 inhibitor, has shown promise for PET imaging of HDAC6 in the brain, demonstrating the ability to cross the blood-brain barrier. researchgate.net The development of such probes is crucial for studying the role of enzymes like HDAC6 in neurodegenerative diseases such as Alzheimer's and for the development of targeted therapies. researchgate.netdrughunter.com The synthesis of these PET probes often involves labeling precursor molecules with positron-emitting isotopes like fluorine-18 (B77423) or carbon-11. nih.gov

Development of Orthogonal Chemical Biology Probes for Target Deconvolution

A fundamental challenge in chemical biology is the precise identification of a small molecule's cellular targets, a process known as target deconvolution. Developing orthogonal chemical biology probes based on the this compound scaffold is a key research direction to elucidate its mechanism of action and identify potential off-targets.

Orthogonal probes are designed to interact with their target in a way that doesn't interfere with the primary biological study and allows for specific detection or capture. This typically involves modifying the parent compound, in this case, this compound, by introducing a "tag" or a "handle." This modification must be carefully designed to not disrupt the compound's binding to its primary target.

Label-based approaches are a common strategy. This would involve synthesizing a derivative of this compound that includes:

An affinity tag , such as biotin, which allows for the "pull-down" and identification of binding partners from cell lysates.

A photo-affinity label , a chemically inert group that becomes reactive upon exposure to UV light, forming a covalent bond with the target protein. This allows for more robust capture of the target.

A bio-orthogonal handle , such as an alkyne or azide, which can be used in "click chemistry" reactions to attach a reporter molecule (like a fluorophore) for visualization or an affinity tag for purification.

These chemical proteomics tools are essential for translating a compound's observed cellular effect (phenotype) into a well-defined molecular mechanism of action, which is critical for advancing a bioactive molecule from a "hit" to a reliable chemical probe or a drug candidate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-amino-N-hydroxybenzamide, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves acylation of amines followed by catalytic hydrogenation. For example, derivatives like 4-amino-N-butylbenzamide are synthesized using nitro precursors (e.g., 4-nitrobenzamide derivatives) reduced with Raney-Ni under hydrogen gas in methanol. Reaction parameters such as solvent polarity (methanol vs. ethanol), hydrogen pressure (1–3 atm), and catalyst loading (5–10% w/w) significantly impact yield .

- Optimization : Use design-of-experiment (DoE) approaches to screen variables like temperature (25–80°C) and reaction time (12–24 hours). Monitor intermediates via TLC or HPLC to identify kinetic bottlenecks .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns and hydrogen bonding. Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystalline) resolves 3D conformation .

- Data Interpretation : Compare spectral data to analogs (e.g., 4-aminobenzamide derivatives in ) to assign peaks. For non-crystalline samples, computational methods (DFT) predict vibrational modes and electronic properties .

Q. What are the key storage and handling protocols for this compound in laboratory settings?

- Storage : Keep in airtight containers at 0–6°C to prevent hydrolysis of the amide bond. Desiccate to avoid moisture-induced degradation .

- Safety : Use PPE (gloves, goggles) due to unknown toxicity profiles. Avoid inhalation of dust; electrostatic discharge precautions are critical during weighing .

Advanced Research Questions

Q. How does the introduction of substituents (e.g., trifluoromethyl) on the benzamide core influence bioactivity?

- Structure-Activity Relationship (SAR) : Trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in analogs like N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide. This increases membrane permeability in medicinal chemistry applications .

- Experimental Validation : Test analogs in vitro (e.g., enzyme inhibition assays for kinases or PARP). Compare IC₅₀ values to correlate substituent effects with potency .

Q. How can researchers resolve contradictory data in biological assays involving this compound derivatives?

- Case Study : If one study reports anticancer activity (e.g., PARP inhibition) while another shows no effect, consider:

- Purity : Verify compound purity via HPLC (>98%) to exclude impurities (e.g., unreacted nitro precursors) .

- Assay Conditions : Adjust buffer pH (e.g., 7.4 vs. 6.5) or cell lines (e.g., HeLa vs. MCF-7) to identify context-dependent effects .

Q. What computational strategies predict the pharmacokinetic properties of this compound analogs?

- In Silico Models : Apply QSAR (Quantitative Structure-Activity Relationship) to predict logP (lipophilicity), CYP450 metabolism, and plasma protein binding. Tools like SwissADME or MOE integrate molecular descriptors (e.g., topological polar surface area) .

- Validation : Cross-reference predictions with experimental data (e.g., microsomal stability assays) to refine models .

Q. How can by-products from this compound synthesis be minimized or repurposed?